molecular formula C18H27N5O2 B3004980 N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide CAS No. 1384749-92-1

N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide

Cat. No.: B3004980
CAS No.: 1384749-92-1
M. Wt: 345.447
InChI Key: ORCKFWKBIMDBAX-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a cyanocyclohexyl group, an oxadiazole ring, and a pyrrolidine moiety, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Pyrrolidine Moiety: This step often involves the reaction of the oxadiazole intermediate with a pyrrolidine derivative, facilitated by a suitable base.

    Attachment of the Cyanocyclohexyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of high-throughput screening for reaction conditions are commonly employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted cyanocyclohexyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide
  • N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-thiadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide
  • N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-N-methylacetamide

Uniqueness

The uniqueness of N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-3-15-20-17(21-25-15)14-8-7-11-23(14)12-16(24)22(2)18(13-19)9-5-4-6-10-18/h14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCKFWKBIMDBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2CCCN2CC(=O)N(C)C3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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